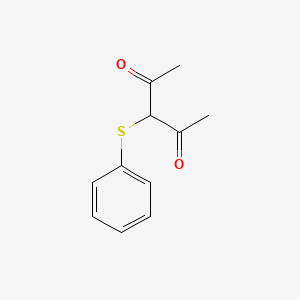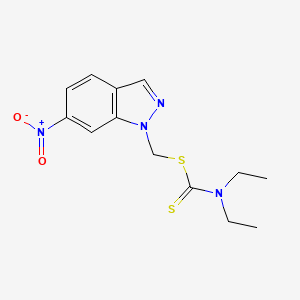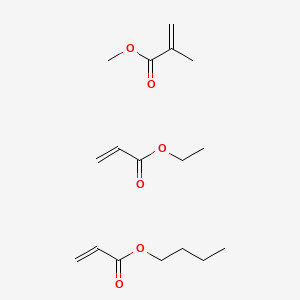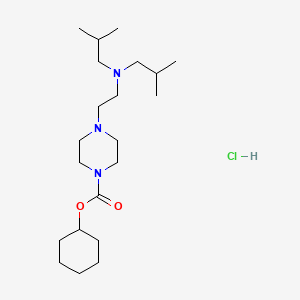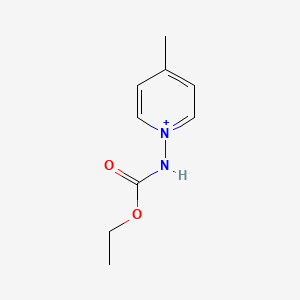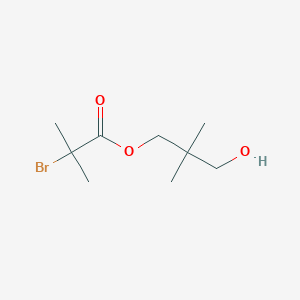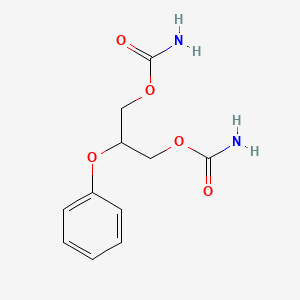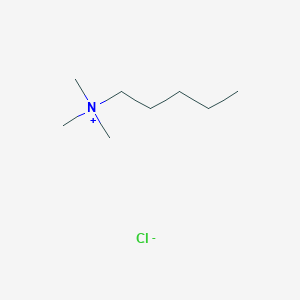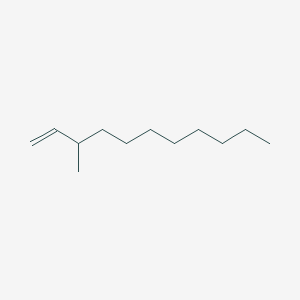![molecular formula C18H26O6 B14704757 Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol CAS No. 25135-20-0](/img/structure/B14704757.png)
Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol is a chemical compound with the molecular formula C₁₈H₂₆O₆ and a molecular weight of 338.395 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol involves the esterification of benzene-1,4-dicarboxylic acid with methanol, followed by the reaction with [4-(hydroxymethyl)cyclohexyl]methanol . The reaction is typically carried out under acidic conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using catalysts to increase the reaction rate and yield. The reaction conditions are optimized to ensure high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Wissenschaftliche Forschungsanwendungen
Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl terephthalate: Similar in structure but lacks the cyclohexyl group.
Dimethyl isophthalate: Similar but with different positioning of the carboxylate groups.
Dimethyl phthalate: Similar but with different aromatic ring substitution.
Uniqueness
Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol is unique due to the presence of both ester and hydroxymethyl groups, which confer distinct chemical and physical properties. This makes it versatile for various applications in different fields .
Eigenschaften
CAS-Nummer |
25135-20-0 |
|---|---|
Molekularformel |
C18H26O6 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H10O4.C8H16O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;9-5-7-1-2-8(6-10)4-3-7/h3-6H,1-2H3;7-10H,1-6H2 |
InChI-Schlüssel |
KLFDLTKCAAFSAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C1CC(CCC1CO)CO |
Verwandte CAS-Nummern |
25135-20-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


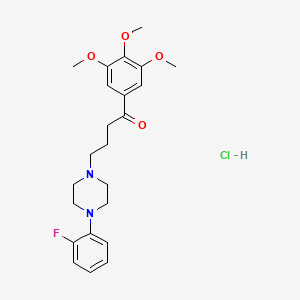
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
